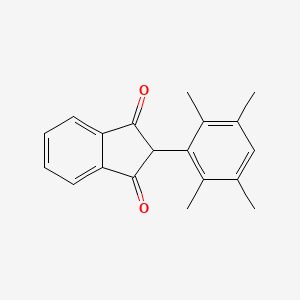
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- is an organic compound that belongs to the class of indandiones It is characterized by the presence of a 1,3-indandione core structure substituted with a 2-(2,3,5,6-tetramethylphenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . The reaction conditions typically involve the use of a base such as sodium ethoxide in an ethanol solvent.
Industrial Production Methods
Industrial production of 1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring or the indandione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can be employed for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or methylene derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- involves its interaction with specific molecular targets and pathways. For example, as an anticoagulant, it inhibits vitamin K reductase, leading to a decrease in the synthesis of vitamin K-dependent clotting factors . This results in the prevention of blood clot formation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Indandione: The parent compound with a similar core structure but without the tetramethylphenyl substitution.
Phenindione: A derivative used as an anticoagulant with a phenyl group substitution.
Indanone: A closely related compound with a ketone group instead of the diketone structure.
Uniqueness
1,3-Indandione, 2-(2,3,5,6-tetramethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The tetramethylphenyl group enhances its stability and reactivity, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
6549-59-3 |
|---|---|
Molekularformel |
C19H18O2 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
2-(2,3,5,6-tetramethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-10-9-11(2)13(4)16(12(10)3)17-18(20)14-7-5-6-8-15(14)19(17)21/h5-9,17H,1-4H3 |
InChI-Schlüssel |
SGBVKPAARRKINA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C2C(=O)C3=CC=CC=C3C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


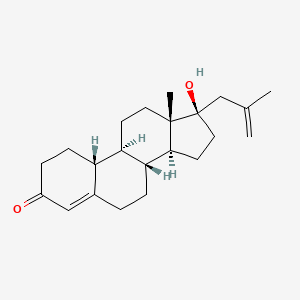

![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)

![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
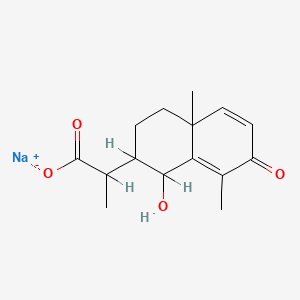

![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
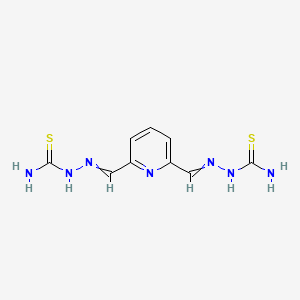
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)
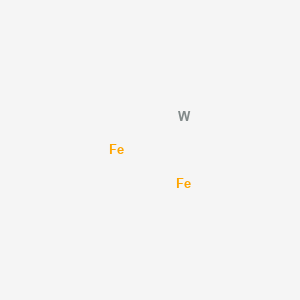
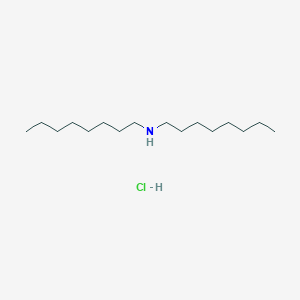
![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
![Benzenamine, N-[(4-iodophenyl)methylene]-](/img/structure/B14739092.png)
